molecular formula C14H10F2O3 B6374821 MFCD18313978 CAS No. 1261894-21-6

MFCD18313978

Cat. No.: B6374821
CAS No.: 1261894-21-6
M. Wt: 264.22 g/mol
InChI Key: KVDYDJUVYXSSKX-UHFFFAOYSA-N
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Description

Based on analogous MDL identifiers (e.g., MFCD13195646, MFCD00003330), it is inferred to belong to the boronic acid or halogenated aromatic compound class. Such compounds are critical in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and may exhibit applications in pharmaceuticals or materials science . For instance, CAS 1046861-20-4 (MDL: MFCD13195646), a bromo-chloro-substituted phenylboronic acid, shares structural motifs likely relevant to MFCD18313978, including high GI absorption and blood-brain barrier (BBB) permeability .

Properties

IUPAC Name

methyl 2-fluoro-4-(4-fluoro-3-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-14(18)10-4-2-8(6-12(10)16)9-3-5-11(15)13(17)7-9/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDYDJUVYXSSKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684479
Record name Methyl 3,4'-difluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261894-21-6
Record name Methyl 3,4'-difluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18313978” involves multiple steps, each requiring precise reaction conditions. The initial step typically involves the formation of a core structure through a series of condensation reactions. Subsequent steps may include functional group modifications, such as halogenation or alkylation, to achieve the desired chemical structure. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

“MFCD18313978” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogen acids or alkylation using alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

“MFCD18313978” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of “MFCD18313978” involves its interaction with specific molecular targets. These interactions can lead to the activation or inhibition of biochemical pathways, depending on the nature of the target. The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares inferred properties of MFCD18313978 with two structurally related compounds:

Property This compound (Inferred) (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) 2-Bromo-4-nitrobenzoic acid (CAS 1761-61-1)
Molecular Formula C₆H₅BBrClO₂ (boronic acid) C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular Weight ~235.27 235.27 201.02
LogP (XLOGP3) ~2.15 2.15 -2.47 (ESOL)
Solubility (mg/mL) ~0.24 0.24 0.687
BBB Permeability High High Not reported
Synthetic Method Pd-catalyzed cross-coupling Pd-catalyzed reaction A-FGO catalyst, green chemistry

Key Observations :

  • Structural Similarities : this compound and CAS 1046861-20-4 likely share a boronic acid functional group, enabling applications in catalytic reactions. Halogen substituents (Br, Cl) enhance electrophilicity and reactivity in cross-coupling reactions .
  • Physicochemical Differences : The nitro group in CAS 1761-61-1 increases polarity, reducing LogP (-2.47 vs. 2.15) but improving solubility (0.687 mg/mL vs. 0.24 mg/mL) .
  • Pharmacokinetics : Boronic acids (e.g., CAS 1046861-20-4) exhibit high BBB permeability, making them candidates for CNS-targeted drugs, whereas nitroaromatics may face bioavailability limitations .

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